methyl 2-chloro-5-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
Methyl 2-chloro-5-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the triazole family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and DNA synthesis. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth of various microorganisms.
Biochemical and Physiological Effects
Methyl 2-chloro-5-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has been shown to have both biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the growth of various microorganisms. In addition, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 2-chloro-5-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate in lab experiments is its broad spectrum of activity against various microorganisms and cancer cells. However, its use is limited by its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on methyl 2-chloro-5-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate. These include further studies on its mechanism of action, as well as its potential therapeutic applications in the treatment of various diseases. In addition, there is a need for further studies to determine its safety and efficacy in humans, as well as its potential for drug development.
Synthesis Methods
The synthesis of methyl 2-chloro-5-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with methyl chloroformate to yield the final product.
Scientific Research Applications
Methyl 2-chloro-5-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antifungal, and anticancer properties. In addition, it has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
Product Name |
methyl 2-chloro-5-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate |
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Molecular Formula |
C20H19ClN4O3S |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
methyl 2-chloro-5-[[2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C20H19ClN4O3S/c1-12-5-4-6-13(9-12)18-23-24-20(25(18)2)29-11-17(26)22-14-7-8-16(21)15(10-14)19(27)28-3/h4-10H,11H2,1-3H3,(H,22,26) |
InChI Key |
FXVGETBYGLBXOB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)Cl)C(=O)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)Cl)C(=O)OC |
Origin of Product |
United States |
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